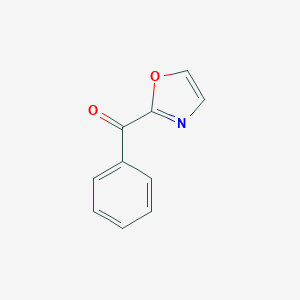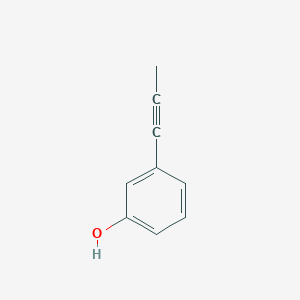
5-(t-Butoxycarbonylamino)-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(t-Butoxycarbonylamino)-3-methylisoxazole, also known as Boc-3-methylisoxazole-5-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound belongs to the isoxazole family of compounds and is commonly used as a building block in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is not well understood. However, it is believed that this compound acts as a protecting group for amines by forming stable amide bonds. This protects the amine from unwanted reactions during the synthesis of various compounds.
Biochemical and Physiological Effects:
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid does not have any known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various compounds and can also be used as a protecting group for amines. Another advantage is its stability, which allows for easy handling and storage.
One of the limitations of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its cost. This compound is relatively expensive compared to other building blocks and protecting groups. Another limitation is its limited solubility in some organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in scientific research. One direction is the synthesis of new compounds using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a building block. Another direction is the development of new protecting groups for amines that are more efficient and cost-effective than 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid. Additionally, the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in the synthesis of bioactive compounds such as peptides and amino acids is an area of active research.
Synthesemethoden
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction yields 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a white solid in good yield. Other methods include the reaction of 3-methylisoxazole with Boc-anhydride in the presence of a base or the reaction of 3-methylisoxazole with Boc-amino acid.
Wissenschaftliche Forschungsanwendungen
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid has been used extensively in scientific research due to its diverse applications. One of the most common applications is as a building block in the synthesis of various compounds such as peptides, amino acids, and other biologically active molecules. 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is also used as a protecting group for amines in organic synthesis.
Eigenschaften
CAS-Nummer |
174078-95-6 |
|---|---|
Produktname |
5-(t-Butoxycarbonylamino)-3-methylisoxazole |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChI-Schlüssel |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



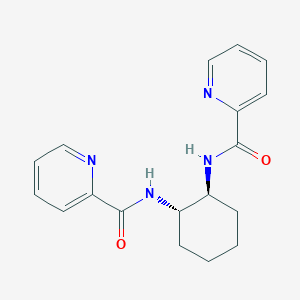

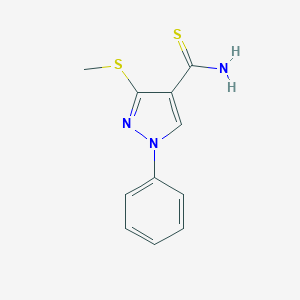
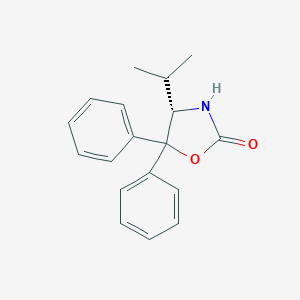

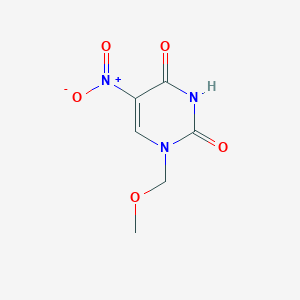
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

